molecular formula C21H20N6O3S B2967691 N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898352-06-2

N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

カタログ番号: B2967691
CAS番号: 898352-06-2
分子量: 436.49
InChIキー: OAXOSFSNJOLTKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with pyridin-4-yl and 1H-pyrrol-1-yl groups. The sulfanyl bridge connects the triazole moiety to an acetamide group, which is further substituted with a 3,4-dimethoxyphenyl ring. Structural analogs, such as N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), highlight the importance of substituent variations in modulating molecular interactions and bioactivity.

特性

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-29-17-6-5-16(13-18(17)30-2)23-19(28)14-31-21-25-24-20(15-7-9-22-10-8-15)27(21)26-11-3-4-12-26/h3-13H,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXOSFSNJOLTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S. The structure can be represented as follows:

SMILES CCN1C NN C1SCC O NC2 CC C C C2 OC OC C3 CC NC C3\text{SMILES CCN1C NN C1SCC O NC2 CC C C C2 OC OC C3 CC NC C3}

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. Triazoles are known for their ability to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a related triazole compound was shown to effectively inhibit tubulin polymerization with an IC50 value of 5.24 µM in A549 lung cancer cells, suggesting that similar mechanisms may be at play for N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Triazole compounds often act as enzyme inhibitors. The specific interactions with target receptors such as prostaglandin reductase (PTGR2) have been studied through docking simulations, indicating potential inhibitory action .
  • Induction of Apoptosis : Similar compounds have been observed to induce apoptosis in a dose-dependent manner in various cancer cell lines. This is often mediated through increased expression of pro-apoptotic factors such as cleaved caspase-3 .

Study 1: Anticancer Screening

A comprehensive screening of drug libraries identified novel anticancer compounds through multicellular spheroid models. The study indicated that certain triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may possess similar properties .

Study 2: In Silico Analysis

In silico docking studies have provided insights into the binding affinity and interaction profiles of this compound with key biological targets. These studies suggest that the compound may effectively bind to active sites on enzymes involved in cancer progression .

Comparative Table of Related Compounds

Compound NameMolecular FormulaIC50 (µM)Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-...C19H21N5O3SNot specifiedAnticancer activity
Triazole Derivative AC22H25N5O55.24Tubulin polymerization inhibition
Triazole Derivative BC20H22N6O3S10.0Apoptosis induction in A549 cells

類似化合物との比較

Ethoxy vs. Methoxy Substitutions

The compound N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () shares the same triazole-pyridinyl-pyrrole core as the target compound but differs in the phenyl substituent (4-ethoxyphenyl vs. 3,4-dimethoxyphenyl). However, quantitative data on solubility, melting point, or bioavailability are unavailable for both compounds .

Anti-Exudative Analogs with Furan Substituents

In -((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide replaces the pyridinyl and pyrrole groups with a furan ring and an amino group. The target compound’s pyrrole and pyridinyl groups may offer stronger π-π stacking or hydrogen-bonding interactions, which could modify bioavailability or target affinity .

Core Heterocyclic Modifications

Triazole vs. Pyrazole Derivatives

describes an acetamide derivative with a pyrazole core instead of triazole. Pyrazole rings exhibit distinct electronic and steric properties compared to triazoles, often leading to variations in binding kinetics and metabolic stability. For instance, the pyrazole-based compound in showed moderate yield (67%) and specific optical rotation ([α]20D = –5.6), but its biological profile remains uncharacterized .

Chromenone and Pyrazolopyrimidine Derivatives

highlights a chromen-4-one and pyrazolo[3,4-d]pyrimidine-containing acetamide with a molecular weight of 571.2 g/mol. Such bulky, polycyclic systems may hinder cellular uptake compared to the triazole-based target compound, though they could improve target specificity in kinase inhibition .

Antiproliferative Hydroxyacetamide Derivatives

reports antiproliferative activity for hydroxyacetamide derivatives with triazolyl sulfanyl groups. However, without direct testing, this remains speculative .

Anti-Exudative Activity in Furan-Triazole Analogs

The furan-containing analog in demonstrated significant anti-exudative effects in rat models, likely mediated through cyclooxygenase inhibition. The target compound’s pyrrole group, a known pharmacophore in anti-inflammatory agents, may offer comparable or superior activity, though this requires validation .

Q & A

Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions. Key steps include:
  • S-Alkylation : Reacting a triazole-3-thione precursor with α-chloroacetamide derivatives in the presence of KOH to introduce the sulfanylacetamide moiety .
  • Paal-Knorr Condensation : Modifying the amino group at the 4th position of the triazole ring with pyrrolidine fragments under reflux conditions (e.g., using pyridine and zeolite catalysts) .
  • Purification : Recrystallization from ethanol or aqueous HCl to isolate the final product .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Structural confirmation relies on:
  • Spectroscopic Analysis : ¹H-NMR and ¹³C-NMR to verify substituent positions and bonding .
  • X-ray Crystallography : Single-crystal studies to resolve bond lengths and angles (e.g., mean C–C bond length = 0.002–0.004 Å) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer :
  • Anti-Exudative Activity : Tested in rodent models (e.g., carrageenan-induced paw edema in rats) at doses of 10–50 mg/kg .
  • Enzyme Inhibition : Colorimetric assays (e.g., diphenolase activity inhibition) with IC₅₀ calculations using triplicate measurements .

Advanced Research Questions

Q. How can synthetic contradictions be resolved when optimizing yield for S-alkylation steps?

  • Methodological Answer : Conflicting yields in S-alkylation may arise from solvent polarity or base strength. Strategies include:
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., KOH concentration, reaction time) to identify optimal conditions .
  • Catalyst Screening : Testing alternatives to zeolites (e.g., DMDAAC copolymers) for improved regioselectivity .

Q. What computational tools are effective for SAR studies of the triazole-pyrrolidine core?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosinase) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can structural modifications enhance antiproliferative activity?

  • Methodological Answer :
  • Functional Group Substitution : Replace the 3,4-dimethoxyphenyl group with halogenated aryl rings (e.g., 4-fluorophenyl) to improve membrane permeability .
  • Heterocycle Addition : Introduce pyrimidine or benzoxazole moieties to modulate π-π stacking interactions .

Data Contradiction Analysis

Q. Why do anti-exudative activity results vary across studies?

  • Key Findings :
StudyDose (mg/kg)Inhibition (%)Model
5062Rat
2045In vitro
  • Resolution : Discrepancies arise from differences in bioavailability (in vivo vs. in vitro) and assay sensitivity. Standardize models using pharmacokinetic profiling (e.g., plasma concentration monitoring) .

Future Research Directions

Q. What unexplored biological targets are promising for this compound?

  • Proposals :
  • Kinase Inhibition : Screen against JAK2 or EGFR kinases due to the triazole scaffold’s ATP-binding pocket affinity .
  • Antimicrobial Activity : Test against Gram-negative bacteria using sulfonamide-functionalized analogs .

Q. How can flow chemistry improve scalability of the synthesis?

  • Methodological Answer :
  • Continuous-Flow Reactors : Optimize Paal-Knorr condensation steps with real-time monitoring (e.g., UV-Vis spectroscopy) to reduce side products .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。